molecular formula C10H21B B3123281 1-Bromo-4-ethyloctane CAS No. 306972-63-4

1-Bromo-4-ethyloctane

Cat. No.: B3123281
CAS No.: 306972-63-4
M. Wt: 221.18 g/mol
InChI Key: ANXSXROUMJEOLH-UHFFFAOYSA-N
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Description

1-Bromo-4-ethyloctane is an organic compound belonging to the class of alkyl bromides. It is characterized by a bromine atom attached to the first carbon of an octane chain, with an ethyl group attached to the fourth carbon. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and structural properties .

Scientific Research Applications

1-Bromo-4-ethyloctane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of biologically active molecules and potential drug candidates.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethyloctane can be synthesized through a multi-step reaction process. One common method involves the bromination of 4-ethyloctane using hydrogen bromide (HBr) under controlled conditions. The reaction typically requires a catalyst such as copper-chromium at elevated temperatures (100-130°C) to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethyloctane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethyloctane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various chemical transformations and synthesis processes .

Comparison with Similar Compounds

  • 1-Bromo-2-ethyloctane
  • 1-Bromo-3-ethyloctane
  • 1-Bromo-5-ethyloctane

Comparison: 1-Bromo-4-ethyloctane is unique due to the position of the ethyl group on the fourth carbon, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 1-Bromo-2-ethyloctane and 1-Bromo-3-ethyloctane, the steric and electronic effects differ, leading to variations in reaction rates and product distributions .

Properties

IUPAC Name

1-bromo-4-ethyloctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-3-5-7-10(4-2)8-6-9-11/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXSXROUMJEOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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